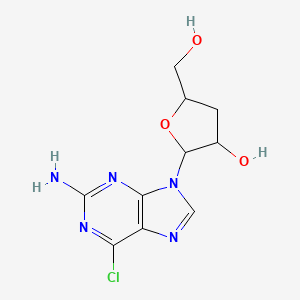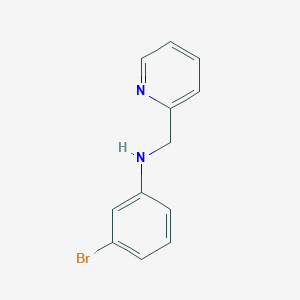
Adenosine, N,N-dimethyl-, 2',3',5'-triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, N,N-dimethyl-, 2’,3’,5’-triacetate is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the presence of three acetyl groups attached to the 2’, 3’, and 5’ positions of the ribose sugar, and two methyl groups attached to the nitrogen atoms in the adenine base. The acetylation and methylation significantly alter the compound’s properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, N,N-dimethyl-, 2’,3’,5’-triacetate typically involves the acetylation of adenosine. One common method is the reaction of adenosine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove any unreacted starting materials or by-products.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, N,N-dimethyl-, 2’,3’,5’-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the acetyl groups or the adenine base.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adenosine derivatives.
Aplicaciones Científicas De Investigación
Adenosine, N,N-dimethyl-, 2’,3’,5’-triacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses and as a precursor for drug development.
Industry: It is used in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of adenosine, N,N-dimethyl-, 2’,3’,5’-triacetate involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups influence its binding affinity and activity. The compound can modulate various biochemical pathways, including those involved in cellular signaling and metabolism. Its effects are mediated through interactions with enzymes and receptors that recognize adenosine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’,5’-Tri-O-acetyladenosine: Similar in structure but lacks the N,N-dimethyl groups.
N6-Acetyl-2’,3’,5’-tri-O-acetyladenosine: Another acetylated derivative with different substitution patterns.
2’,3’,5’-Triacetyl-N6-(3-hydroxylaniline) adenosine: A derivative with additional functional groups that confer unique properties.
Uniqueness
Adenosine, N,N-dimethyl-, 2’,3’,5’-triacetate is unique due to the presence of both acetyl and methyl groups, which significantly alter its chemical and biological properties compared to other adenosine derivatives. These modifications enhance its stability, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
31199-61-8 |
|---|---|
Fórmula molecular |
C18H23N5O7 |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(dimethylamino)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H23N5O7/c1-9(24)27-6-12-14(28-10(2)25)15(29-11(3)26)18(30-12)23-8-21-13-16(22(4)5)19-7-20-17(13)23/h7-8,12,14-15,18H,6H2,1-5H3/t12-,14-,15-,18-/m1/s1 |
Clave InChI |
PUUYIHACDZYFLM-SCFUHWHPSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3N(C)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N(C)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)









![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)



